MFCD06480177
Beschreibung
MFCD06480177 is a chemical compound with significant applications in coordination chemistry and catalysis. These ligands are designed to enhance transition metal coordination and catalytic activity through their unique electronic and steric properties .
Key Hypothetical Properties (Inferred from Analogues):
- Molecular Formula: Likely similar to CAS 56469-02-4 (C₉H₉NO₂), a heterocyclic compound with a hydroxyisoquinolinone backbone .
- Synthesis: May involve Pd-catalyzed cross-coupling or condensation reactions under reflux conditions, as seen in analogous compounds (e.g., CAS 913835-63-9 uses Pd catalysts and 1,4-dioxane solvent) .
- Applications: Potential use in pharmaceutical intermediates or catalytic systems due to its ligand functionality .
Eigenschaften
IUPAC Name |
N-[4-[2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO6/c1-16(28)27-19-11-7-17(8-12-19)22(29)15-32-26-24(30)21-5-3-4-6-23(21)33-25(26)18-9-13-20(31-2)14-10-18/h3-14H,15H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNZCRZJCNSPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06480177 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Solid-phase synthesis: This method involves the use of solid supports to facilitate the reaction and purification processes.
Liquid-phase synthesis: This method involves the use of solvents to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of MFCD06480177 typically involves large-scale synthesis using automated equipment and stringent quality control measures. The process may include:
Batch processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous processing: This method involves the continuous production of the compound, which can increase efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD06480177 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving MFCD06480177 typically require specific reagents and conditions, such as:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
MFCD06480177 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Used in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of MFCD06480177 involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
To contextualize MFCD06480177, two structurally related compounds are analyzed: CAS 56469-02-4 (a hydroxyisoquinolinone derivative) and CAS 54013-06-8 (a pyrazinecarboxylate derivative).
Structural and Functional Comparison
Table 1: Structural and Physicochemical Properties
Key Observations :
- Structural Similarities : Both MFCD06480177 and CAS 56469-02-4 share a hydroxy-substituted heterocyclic core, enhancing metal-binding affinity .
- Functional Differences : CAS 54013-06-8’s pyrazinecarboxylate group provides higher hydrogen-bonding capacity, favoring solubility in polar solvents .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
